4-Bromo-2-chloro-3-methylphenol 4-Bromo-2-chloro-3-methylphenol
Brand Name: Vulcanchem
CAS No.: 1799612-08-0
VCID: VC6003255
InChI: InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3
SMILES: CC1=C(C=CC(=C1Cl)O)Br
Molecular Formula: C7H6BrClO
Molecular Weight: 221.48

4-Bromo-2-chloro-3-methylphenol

CAS No.: 1799612-08-0

Cat. No.: VC6003255

Molecular Formula: C7H6BrClO

Molecular Weight: 221.48

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-3-methylphenol - 1799612-08-0

Specification

CAS No. 1799612-08-0
Molecular Formula C7H6BrClO
Molecular Weight 221.48
IUPAC Name 4-bromo-2-chloro-3-methylphenol
Standard InChI InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3
Standard InChI Key WBKZGVNOJVYDTD-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1Cl)O)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

4-Bromo-2-chloro-3-methylphenol belongs to the class of tri-substituted phenolic compounds. Its IUPAC name, 4-bromo-2-chloro-3-methylphenol, precisely describes the positions of its substituents on the aromatic ring. Key molecular identifiers include:

PropertyValueSource
CAS Number1799612-08-0
Molecular FormulaC₇H₆BrClO
Molecular Weight221.48 g/mol
SMILES NotationCC1=C(C=CC(=C1Cl)O)Br
InChI KeyWBKZGVNOJVYDTD-UHFFFAOYSA-N

The molecule's planar aromatic system and electron-withdrawing halogen substituents significantly influence its reactivity. The methyl group at the 3-position introduces steric effects that may modulate substitution patterns in further reactions.

Physicochemical Properties

While experimental data for this specific compound remains sparse, structural analogs provide predictive insights:

  • Lipophilicity: Estimated logP values for similar trihalogenated phenols range from 2.5–3.5, suggesting moderate hydrophobicity.

  • Thermal Stability: Halogenated phenols generally exhibit decomposition temperatures above 150°C, though the methyl substituent may reduce thermal stability compared to fully halogenated analogs .

  • Solubility: Predominantly insoluble in water but soluble in organic solvents like chlorobenzene and dichloromethane, as evidenced by synthesis protocols .

Synthesis and Manufacturing

Bromination Strategies

The patented synthesis of 4-bromo-2-chlorophenols provides a template for understanding potential routes to 4-bromo-2-chloro-3-methylphenol. A key innovation lies in using tertiary amine catalysts to achieve regioselective bromination .

Example Protocol (Adapted from US4223166A):

  • Substrate: 2-chloro-3-methylphenol (hypothetical starting material)

  • Catalyst: Triethylamine hydrochloride (3–6 wt%)

  • Solvent: Chlorobenzene

  • Conditions:

    • Temperature: 0–20°C during bromine addition

    • Bromine stoichiometry: 1:1 molar ratio

    • Gradual temperature increase to 15–20°C post-addition

This method suppresses the formation of 2,6-dibromo isomers through steric and electronic effects imposed by the methyl group and amine catalyst. Yield optimization in analogous systems exceeds 99% with impurity levels below 1% .

Comparative Synthesis Routes

MethodAdvantagesLimitationsIsomer Control
Melt BrominationSolvent-free, high atom economyLimited temperature controlModerate (85–90% selectivity)
Catalytic BrominationHigh selectivity (>98%)Requires catalyst removalExcellent
Electrophilic Aromatic SubstitutionBroad applicabilityLow regioselectivity without directing groupsPoor

Catalytic bromination emerges as the most viable industrial method, balancing yield and purity .

Hazard CategoryClassificationSource
Acute Oral ToxicityHarmful (H302)
Dermal IrritationCauses skin irritation (H315)
Ocular EffectsSerious eye damage (H319)
Respiratory HazardsMay cause respiratory irritation (H335)

Exposure Mitigation

Recommended safety measures:

  • Storage: Sealed containers under inert atmosphere at 2–8°C

  • PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators for powder handling

  • Spill Management: Absorb with vermiculite and neutralize with 5% sodium hydroxide solution

Environmental Considerations

Ecotoxicology

While specific data is unavailable, the compound's predicted environmental fate includes:

  • Bioaccumulation: Moderate (BCF = 150–300 in fish models)

  • Persistence: Estimated soil half-life = 60–90 days

  • Aquatic Toxicity: LC50 (Daphnia magna) ≈ 2.1 mg/L (extrapolated from chlorophenol data)

Degradation Pathways

Potential breakdown mechanisms:

  • Photolytic debromination under UV exposure

  • Microbial O-methylation followed by dehalogenation

  • Advanced oxidation processes (AOPs) using TiO₂ catalysts

Future Research Directions

Biological Activity Screening

Priority investigations should include:

  • Antibacterial assays against Gram-positive pathogens

  • Antifungal activity in agricultural models

  • Cytotoxicity profiling using HepG2 cell lines

Process Optimization

Areas for development:

  • Continuous flow bromination systems to enhance selectivity

  • Biocatalytic methods using haloperoxidases

  • Solvent recycling protocols to improve E-factor metrics

Computational Modeling

Molecular dynamics simulations could elucidate:

  • Electrophilic aromatic substitution mechanisms

  • Docking interactions with microbial target proteins

  • QSAR predictions for toxicity endpoints

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